Selenic acid (H2(75)SeO4), disodium salt
Description
Contextualizing Selenate (B1209512) within Environmental and Biological Selenium Cycling
Selenium, an element with multifaceted properties, cycles through the environment in various forms, influencing both ecological balance and biological functions. nih.gov In soils, selenium exists as elemental selenium, selenate salts, and ferric selenite (B80905), or in organic forms. nih.gov The predominant inorganic forms in water are selenite (SeO₃²⁻) and selenate (SeO₄²⁻). nih.gov These anionic forms are highly soluble and bioavailable. nih.gov
The biogeochemical cycling of selenium involves a series of oxidation and methylation processes that make the element available to the food chain. wikipedia.org Microorganisms and plant roots can oxidize and methylate inorganic and organic selenium. wikipedia.org Plants, in particular, readily absorb selenate from the soil, which is then converted into organic selenium compounds. nih.gov When these organisms decompose, they release selenium back into the environment, continuing the cycle. researchgate.net The mobility and bioavailability of selenium in soil are significantly influenced by factors such as pH and redox potential. researchgate.net Alkaline and oxidizing conditions favor the presence of the more soluble and mobile selenate form. nih.govresearchgate.net
Theoretical Frameworks for Understanding Selenium Oxidation States and Reactivity
Selenium can exist in several oxidation states, most commonly -2, 0, +2, +4, and +6. wikipedia.orgwikipedia.org The reactivity of selenium compounds is largely dictated by the oxidation state of the selenium atom. numberanalytics.com Selenate (SeO₄²⁻), with selenium in the +6 oxidation state, is the most oxidized and least reduced form of selenium. wikipedia.org It is analogous to the sulfate (B86663) ion and shares similar chemical properties, though selenates are generally more soluble in water. americanelements.com
Selenic acid (H₂SeO₄), from which disodium (B8443419) selenate is derived, is a strong acid and a more potent oxidizing agent than sulfuric acid. nih.govwikipedia.org This higher reactivity means that while sulfides are typically metabolized to sulfates, selenate is metabolized to selenide (B1212193) (Se²⁻). libretexts.org The reduction of selenate is a key step in its biological processing. libretexts.org
Utility of (⁷⁵)Se Isotopic Tracers in Advanced Mechanistic and Environmental Studies
The radioactive isotope Selenium-75 (⁷⁵Se), with a half-life of 119.78 days, is an invaluable tool for tracing the metabolic fate and environmental pathways of selenium. wikipedia.org Its use allows researchers to conduct detailed mechanistic studies that would be impossible with non-isotopic methods.
In environmental science, ⁷⁵Se-labeled disodium selenate helps in quantifying the movement and transformation of selenate in various ecosystems. It enables precise measurements of uptake, sorption, and leaching in soils and sediments, providing critical data for environmental modeling and remediation strategies.
Properties
CAS No. |
61641-45-0 |
|---|---|
Molecular Formula |
Na2O4Se |
Molecular Weight |
183.900 g/mol |
InChI |
InChI=1S/2Na.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2/i;;5-5 |
InChI Key |
MHQOTKLEMKRJIR-UAFJOGDZSA-L |
Isomeric SMILES |
[O-][74Se](=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Comprehensive Spectroscopic and Advanced Analytical Characterization of Disodium Selenate Systems
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy is a cornerstone for investigating the molecular structure and bonding within a compound. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of molecules, which are specific to their constituent atoms and the bonds connecting them.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, revealing the vibrational frequencies of its functional groups. The FTIR spectrum of disodium (B8443419) selenate (B1209512) provides key insights into its molecular composition.
A prominent, sharp absorption peak is observed at 888 cm⁻¹, which is characteristic of the Se-O stretching vibration within the selenate (SeO₄²⁻) anion. dergipark.org.tr This peak serves as a key identifier for the selenate group in the fingerprint region of the spectrum. dergipark.org.tr
In some analyses, additional broad peaks may be observed around 3448 cm⁻¹ and 1720 cm⁻¹. lupinepublishers.com These are attributed to the O-H stretching and O-H bending vibrations, respectively. lupinepublishers.com The presence of these bands typically indicates the incorporation of water molecules into the crystal lattice of the inorganic compound. lupinepublishers.com
Table 1: FTIR Spectral Data for Disodium Selenate
| Vibrational Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|
| 888 | Se-O Stretching | dergipark.org.tr |
| ~1720 | O-H Bending (from moisture) | lupinepublishers.com |
| ~3448 | O-H Stretching (from moisture) | lupinepublishers.com |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds. The technique is used to characterize the vibrational modes of the selenite (B80905) ion, a related selenium oxoanion, by identifying its symmetric and antisymmetric stretching modes. qut.edu.au For the selenate ion, Raman spectroscopy provides further confirmation of its molecular structure. nih.gov The analysis helps in understanding the symmetry and vibrational behavior of the SeO₄²⁻ tetrahedron in the solid state.
Diffraction Techniques for Crystalline Structure Analysis
Diffraction techniques are indispensable for determining the arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered radiation, one can deduce the crystal structure, identify phases, and refine atomic positions.
Powder X-ray Diffraction (PXRD) is a powerful and rapid method for identifying crystalline phases. ncl.ac.uk The analysis of disodium selenate by PXRD reveals a series of well-defined, narrow, and sharp peaks, which is indicative of its crystalline nature. dergipark.org.trusc.edu Each crystalline solid has a unique diffraction pattern, which allows for its identification. usc.eduresearchgate.net
The PXRD pattern of disodium selenate shows significant peaks at specific Bragg angles (2θ). dergipark.org.tr From these angles, the corresponding d-spacing (the distance between planes of atoms in the crystal) can be calculated. usc.edu The crystallite size for sodium selenate has been calculated from PXRD data to be in the range of 28.75 to 49.97 nm. dergipark.org.trusc.edu
Table 2: Powder X-ray Diffraction Data for Crystalline Disodium Selenate
| Bragg's Angle (2θ) | d-spacing (Å) | Reference |
|---|---|---|
| 18.43 | 4.81 | dergipark.org.trusc.edu |
| 22.55 | 3.94 | dergipark.org.trusc.edu |
| 27.30 | 3.27 | dergipark.org.trusc.edu |
| 28.43 | 3.14 | dergipark.org.trusc.edu |
| 31.05 | 2.88 | dergipark.org.trusc.edu |
| 32.68 | 2.74 | dergipark.org.trusc.edu |
| 37.26 | 2.45 | dergipark.org.trusc.edu |
| 47.40 | 1.92 | dergipark.org.trusc.edu |
| 48.84 | 1.86 | dergipark.org.trusc.edu |
| 52.99 | 1.73 | dergipark.org.trusc.edu |
| 57.20 | 1.61 | dergipark.org.trusc.edu |
| 68.31 | 1.37 | dergipark.org.trusc.edu |
Neutron diffraction is a powerful technique for structure refinement, offering distinct advantages over X-rays. hewat.net While X-rays interact with an atom's electron cloud, neutrons interact with the nucleus. This allows neutron diffraction to be particularly effective for accurately locating light atoms, such as oxygen, in the presence of heavier atoms like selenium. hewat.netbnc.hu The Rietveld refinement method is commonly applied to neutron powder diffraction data to refine the crystal structure, including precise atomic positions and thermal vibration parameters. hewat.netoxfordneutronschool.org While a powerful tool for detailed structural analysis, specific neutron diffraction studies focused on the atomic position refinement of disodium selenate are not extensively documented in available literature.
Microscopic and Surface Characterization
The physical properties and behavior of a powdered substance are heavily influenced by its particle size, morphology, and surface area. Microscopic and surface analysis techniques are therefore crucial for a complete characterization.
Studies on disodium selenate powder have utilized particle size distribution (PSD) analysis to characterize the material. dergipark.org.trusc.edu The results are often reported as d10, d50, and d90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample's mass exists, respectively. For one batch of sodium selenate, these values were reported as 3.93 µm (d10), 14.44 µm (d50), and 40.65 µm (d90). dergipark.org.trusc.eduvixra.org The average surface area for the same sample was determined to be 0.676 m²/g. dergipark.org.trusc.eduvixra.org
Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and size of particles. researchgate.net For instance, in studies involving the synthesis of selenium nanoparticles from sodium selenate, TEM has been used to confirm the spherical shape and uniform distribution of the resulting nanoparticles. researchgate.net
Table 3: Particle Size and Surface Area Data for Disodium Selenate Powder
| Parameter | Value | Reference |
|---|---|---|
| d10 | 3.93 µm | dergipark.org.trusc.eduvixra.org |
| d50 | 14.44 µm | dergipark.org.trusc.eduvixra.org |
| d90 | 40.65 µm | dergipark.org.trusc.eduvixra.org |
| Average Surface Area | 0.676 m²/g | dergipark.org.trusc.eduvixra.org |
Compound Index
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques utilized to investigate the surface topography and internal structure of materials at the micro and nano-scale.
In the analysis of materials, SEM provides detailed images of the surface morphology. For instance, in studies of certain seaweeds, SEM has been used to observe the dense morphology of the natural biomass and the lamellar structure after extraction processes. aidic.it This technique allows for the visualization of ultrastructural changes. aidic.it
TEM, on the other hand, offers insights into the size, shape, and distribution of nanoparticles. For example, in the study of selenium nanoparticles (SeNPs), TEM has revealed their spherical shape and size distribution, which can range from a few nanometers to over 200 nm. researchgate.net TEM images have shown that SeNPs can exist as nanorods and nanoballs, sometimes appearing irregular due to protein lacing. nih.gov The high magnification capabilities of TEM can even show that larger rod-like nanoparticles are aggregates of smaller spherical particles. nih.gov In some cases, TEM analysis has shown selenium nanoparticles to be spherical with an average diameter of 15 to 18 nm. researchgate.net
The combination of SEM and TEM provides a comprehensive understanding of the morphological characteristics of selenium-containing materials, from the macrostructure down to the nanoscale.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
XPS has been instrumental in determining the oxidation state of selenium in various compounds. nih.gov By analyzing the chemical shifts in the binding energies of selenium's core electrons (Se(3p1/2), Se(3p3/2), and Se(3d3/2,5/2)), the oxidation state can be monitored. nih.gov For instance, research on selenium-containing amino acids revealed shifts in the binding energy of selenium, indicating a distinct polarization of the selenium atom. nih.gov This technique has also been successfully used to demonstrate the reversible oxidation of certain selenium compounds. nih.gov
Furthermore, XPS is crucial in studying the interaction of selenium species with other materials. For example, it has been used to investigate the sorption mechanisms of selenite and selenate on layered double hydroxides, providing insights into the surface speciation of selenium. peers.internationalnih.gov The ability to analyze the elemental composition on a material's surface makes XPS a valuable tool for understanding the surface chemistry of disodium selenate and its interactions. youtube.com
Advanced Elemental and Speciation Analysis of Selenate
The accurate quantification and speciation of selenate are critical in various scientific fields. A range of advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and application.
Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma (ICP)-Based Techniques for Quantitative Determination
Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma (ICP)-based techniques are at the forefront of quantitative elemental analysis of selenium.
Atomic Absorption Spectrometry (AAS) , particularly with a graphite (B72142) furnace (GFAAS), is a widely used method for determining the total selenium content in various samples. publisso.deoiv.intpjoes.com The method involves the mineralization of the sample, followed by electrothermal atomization in a graphite oven. oiv.int GFAAS offers high sensitivity, with detection limits in the nanogram per milliliter (ng/mL) range. pjoes.com For instance, a validated method for determining selenium in workplace air using GFAAS reported a limit of quantification of 0.0004 mg/m³. publisso.de
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are powerful techniques for the determination of total selenium concentrations. ICP-MS is particularly noted for its high sensitivity and is often used for determining selenium levels in biological samples like urine. uzh.chrsc.org The method can achieve detection limits as low as 0.9 µg/L in diluted urine. rsc.org However, ICP-MS analysis of selenium can be subject to polyatomic interferences, which can affect accuracy. mdpi.com To overcome this, specific isotopes like ⁸²Se are often monitored, or reaction cell technology is employed. uzh.chrsc.org
| Technique | Sample Type | Detection Limit | Reference |
| GFAAS | Workplace Air | 0.0004 mg/m³ | publisso.de |
| GFAAS | General | 1.5 ng/mL | pjoes.com |
| ICP-MS | Urine | 0.9 µg/L | rsc.org |
| ICP-MS | Water | <10 ng/L | thermofisher.com |
These techniques provide robust and reliable methods for the quantitative determination of total selenium, which is essential for assessing its presence in various matrices.
Thermal Analysis for Material Stability and Transitions
Thermal analysis techniques are essential for characterizing the thermal stability and phase transitions of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for this purpose.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA/DTG)
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This technique is used to determine characteristic properties such as melting point, fusion events, and glass transitions. wikipedia.org For sodium selenate, DSC analysis has shown a sharp endothermic peak at approximately 588.81 °C, which corresponds to its melting point. researchgate.netdergipark.org.trusc.edu The latent heat of fusion has been reported to be around 103 J/g. researchgate.netdergipark.org.trusc.edu The absence of a glass transition temperature in the DSC thermogram confirms the crystalline nature of sodium selenate. usc.edu
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The derivative of the TGA curve, known as Differential Thermogravimetric (DTG), shows the rate of mass change. TGA of sodium selenate has revealed a two-step thermal degradation process. dergipark.org.trresearchgate.net A minor initial weight loss is attributed to trapped water, while the major weight loss occurs at a much higher temperature range, from approximately 101.01 °C to 896.18 °C. dergipark.org.trresearchgate.net The DTG curve shows a maximum degradation temperature (Tmax) at around 852.65 °C, indicating that sodium selenate is a thermally stable compound. researchgate.netdergipark.org.trdergipark.org.tr
| Analysis | Parameter | Value | Reference |
| DSC | Melting Point | 588.81 °C | researchgate.netdergipark.org.trusc.edu |
| DSC | Latent Heat of Fusion | 103 J/g | researchgate.netdergipark.org.trusc.edu |
| TGA/DTG | Maximum Degradation Temperature (Tmax) | 852.65 °C | researchgate.netdergipark.org.trdergipark.org.tr |
The high thermal stability of sodium selenate, as demonstrated by DSC and TGA, is a key characteristic for its various applications.
Biogeochemical Cycling and Environmental Reactivity of Selenate
Microbial Transformations and Bioremediation Principles of Selenate (B1209512)
Microorganisms play a pivotal role in the transformation of selenate, significantly influencing its fate and bioavailability in the environment. These microbial processes are also the foundation for bioremediation strategies aimed at mitigating selenium contamination.
Dissimilatory selenate reduction (DSeR) is a respiratory process where certain anaerobic and facultative anaerobic bacteria use selenate as a terminal electron acceptor for their metabolism. nih.gov This process is a crucial step in the biogeochemical cycling of selenium, as it converts the highly soluble and mobile selenate (SeO₄²⁻) into less mobile and less bioavailable forms. asm.org The reduction typically occurs in a stepwise manner, with selenate first being reduced to selenite (B80905) (SeO₃²⁻), which is then further reduced to elemental selenium (Se⁰). nih.gov
A wide phylogenetic diversity of microorganisms is capable of DSeR. These bacteria have been isolated from various environments, including both selenium-contaminated and pristine sites. nih.gov Notable groups of bacteria involved in DSeR belong to the classes Betaproteobacteria, Gammaproteobacteria, and Firmicutes. nih.govacs.orgnih.gov For instance, high-resolution phylogenetic analysis of soil microbiota revealed a significant increase in the abundance of the genus Dechloromonas (a Betaproteobacteria) following the addition of selenate. acs.org Other important players include species from the Rhodocyclaceae and Comamonadaceae families. acs.org
The enzymatic machinery responsible for DSeR involves specific selenate reductases. Several gene clusters have been identified to encode these enzymes, including ser, srd, nap, ynf, and nar. nih.gov The ser gene cluster, for example, is found in various Anaerobacillus species and is considered highly conserved. nih.gov Some nitrate (B79036) reductases have also been shown to be capable of reducing selenate, highlighting a link between the selenium and nitrogen cycles. nih.gov This is supported by observations that nitrate and selenate reduction profiles can be similar in sediment environments. nih.gov
It is noteworthy that the microbial communities responsible for selenate and selenite reduction can differ, likely due to the distinct reductases required for each process. nih.gov While many bacteria can reduce selenite, a smaller number have been identified that can reduce selenate. researchgate.net This specialization underscores the complexity of microbial selenium transformations in the environment.
Table 1: Examples of Bacterial Genera Involved in Dissimilatory Selenate Reduction
| Bacterial Genus | Phylum/Class | Environment | Reference |
|---|---|---|---|
| Dechloromonas | Betaproteobacteria | Soil | acs.org |
| Thauera | Betaproteobacteria | Various | researchgate.net |
| Anaerobacillus | Firmicutes | Mining site | nih.gov |
| Bacillus | Firmicutes | Haloalkaline lake | usgs.gov |
| Sulfurospirillum | Epsilonproteobacteria | Freshwater | usgs.gov |
| Enterobacter | Gammaproteobacteria | Various | researchgate.net |
| Pseudomonas | Gammaproteobacteria | Various | asm.org |
| Rhodobacter | Alphaproteobacteria | Various | nih.gov |
| Paracoccus | Alphaproteobacteria | Various | nih.gov |
| Ralstonia | Betaproteobacteria | Various | nih.gov |
The biological reduction of selenate ultimately leads to the formation of elemental selenium (Se⁰) and, in some cases, volatile selenium compounds. The reduction to elemental selenium is a key detoxification process, as Se⁰ is insoluble and significantly less bioavailable than selenate or selenite. asm.org This process can occur both intracellularly and extracellularly. nih.gov In some bacteria, such as Thauera selenatis, selenate is reduced to selenite in the periplasmic space by a selenate reductase. researchgate.net The resulting selenite can then be transported into the cytoplasm and reduced to elemental selenium. researchgate.net Other microorganisms, like Enterobacter cloacae, have been observed to form protrusions on their cell surfaces containing selenium particles, suggesting a membrane-associated reduction and expulsion mechanism. nih.gov The elemental selenium produced by microbial reduction often takes the form of nanoparticles. nih.gov
In addition to reduction to its elemental form, selenium can be transformed into volatile species through a process called biomethylation. asm.orgnih.gov This is another significant detoxification pathway, as the resulting methylated compounds, such as dimethyl selenide (B1212193) (DMSe) and dimethyl diselenide (DMDSe), are 500 to 700 times less toxic than selenate or selenite. asm.org Biomethylation is carried out by a wide range of microorganisms, including bacteria and fungi. asm.org The process involves the enzymatic transfer of methyl groups to selenium compounds. Several pathways have been proposed, often involving intermediates like methylselenic acid. nih.gov The volatilization of these methylated compounds facilitates the removal of selenium from terrestrial and aquatic environments to the atmosphere. asm.org While considered a potentially effective bioremediation strategy, the rates of selenium volatilization can be slow. nih.gov However, under certain conditions, such as in the presence of organic amendments like cattle manure, the emission of volatile selenium can be significantly enhanced. oup.com
Some microorganisms can further reduce elemental selenium to selenide (Se²⁻). nih.gov For example, Bacillus selenitireducens can reduce selenite through elemental selenium to selenide. nih.gov The obligate acidophile Thiobacillus ferrooxidans is also capable of converting elemental selenium to hydrogen selenide (H₂Se) under anaerobic conditions. nih.gov This selenide can then participate in other biogeochemical reactions or be released into the environment.
Abiotic Environmental Processes Governing Selenate Fate
Beyond microbial transformations, the fate of selenate in the environment is significantly influenced by abiotic processes. These include interactions with geological materials and geochemical reactions that dictate its mobility and speciation in aquatic and terrestrial systems.
The interaction of selenate with solid phases in the environment, such as minerals and organic matter, is a key factor controlling its transport. Adsorption, the accumulation of selenate onto the surface of a solid, and desorption, its release back into the solution, are critical processes. Selenate adsorption is known to decrease as the pH of the solution increases. usda.gov It generally exhibits weaker adsorption compared to selenite. usda.gov This is because selenate tends to form outer-sphere complexes with mineral surfaces, where a water molecule is present between the selenate ion and the surface. researchgate.net In contrast, selenite forms more stable inner-sphere complexes. researchgate.net
The type of geomaterial plays a significant role in selenate adsorption. Iron and aluminum oxides, as well as clay minerals like kaolinite, montmorillonite, and illite, are important sorbents for selenate. usda.gov The adsorption capacity can also be influenced by the presence of other ions in the solution. For instance, sulfate (B86663) can compete with selenate for adsorption sites, leading to decreased selenate retention in soils with high sulfate content. scielo.brscielo.br Conversely, the presence of certain metal cations can facilitate the adsorption of negatively charged selenate ions onto surfaces. researchgate.net
Desorption studies show that a significant portion of adsorbed selenate can be released back into the solution, highlighting its mobile nature. scielo.br The kinetics of these adsorption and desorption processes are crucial for predicting the long-term fate of selenate in the environment.
Table 2: Factors Influencing Selenate Adsorption on Geomaterials
| Factor | Effect on Selenate Adsorption | Reference |
|---|---|---|
| Increasing pH | Decreases adsorption | usda.gov |
| Increasing Sulfate Concentration | Decreases adsorption (competitive) | scielo.brscielo.br |
| Presence of Iron/Aluminum Oxides | Increases adsorption | usda.gov |
| Presence of Clay Minerals | Increases adsorption | usda.gov |
| Formation of Outer-Sphere Complexes | Weaker adsorption compared to inner-sphere complex formers (e.g., selenite) | researchgate.net |
The redox (oxidation-reduction) state is a master variable controlling the speciation and, consequently, the mobility and bioavailability of selenium. Selenate (Se(VI)) is the most oxidized and soluble form of selenium and is typically dominant in oxygenated environments. nih.gov In contrast, under reducing (anoxic) conditions, selenate can be reduced to selenite (Se(IV)), elemental selenium (Se(0)), or selenide (Se(-II)). nih.gov These reduced forms are generally less soluble and mobile than selenate. nih.gov
The redox potential (Eh) and pH of the system are the fundamental factors governing these transformations. researchgate.net In aquatic systems, the boundary between oxidizing and reducing conditions can significantly impact selenium speciation. For example, in alkaline mine drainage, selenate is often the predominant mobile form. researchgate.net
In terrestrial systems, the same principles apply. Alkaline soils tend to favor the oxidized, more available selenate form, while acidic soils may have more selenite, which is more strongly adsorbed by iron hydroxides. nih.gov The presence of other redox-active species, such as Fe(II), can also play a role in the abiotic reduction of selenate. For instance, green rust, a mixed Fe(II)-Fe(III) hydroxide (B78521), has been shown to reduce selenate to elemental selenium. msu.ru
The interplay between microbial and abiotic redox processes creates a complex and dynamic system. For example, while microbial reduction is a major pathway for selenate transformation, the chemical environment, including the presence of reducing agents like ferrous iron, can also contribute to its fate.
Isotopic Tracing and Modeling of Selenate Environmental Dynamics
To better understand the complex biogeochemical cycling of selenate, scientists employ isotopic tracing techniques and develop mathematical models. These tools provide insights into the sources, pathways, and rates of selenium transformations in the environment.
Stable isotope analysis of selenium has emerged as a powerful tool for tracking redox processes. Selenium has six stable isotopes, and biogeochemical reactions, particularly reduction, can cause a preferential enrichment of lighter isotopes in the products. msu.ru This leaves the remaining unreduced selenate enriched in heavier isotopes. msu.ru The magnitude of this isotopic fractionation can differ between various reduction pathways. For example, microbial reduction of selenate has been shown to result in significant isotopic fractionation. usgs.govcolumbia.edu Studies have reported that the reduction of selenate to selenite and further to elemental selenium by bacteria like Bacillus arsenicoselenatis and Sulfurospirillum barnesii induces distinct isotopic shifts. usgs.gov Interestingly, the abiotic reduction of selenate by green rust appears to cause a much larger isotopic fractionation than bacterial reduction. msu.ru This difference provides a potential way to distinguish between microbial and abiotic reduction pathways in natural environments.
Mathematical models are used to simulate the fate and transport of selenium in various environmental compartments. These models can incorporate a range of processes, including advection, dispersion, adsorption-desorption, and redox transformations. nih.govresearchgate.net For example, the Soil and Water Assessment Tool (SWAT) has been modified to simulate selenium fate and transport in watersheds, considering processes like surface runoff, groundwater flow, and oxidation-reduction reactions. nih.govresearchgate.net Such models can help assess the dominant controls on selenium contamination and evaluate the potential effectiveness of different mitigation strategies. nih.gov Simpler, multi-compartment models have also been developed to characterize the kinetics of selenium transport and transformation in water-sediment systems, providing valuable data on reaction rates. nih.gov These modeling efforts, often coupled with isotopic data, are essential for a comprehensive understanding of selenate dynamics at various scales, from laboratory microcosms to entire watersheds.
(75)Se Tracer Studies in Soil-Water-Sediment Interfaces
The use of the radioactive isotope Selenium-75 (⁷⁵Se) as a tracer has been pivotal in elucidating the complex biogeochemical behavior of selenium at soil-water-sediment interfaces. These studies allow for precise tracking of selenium's movement and transformation, providing critical data on its distribution, speciation, and retention under various environmental conditions.
Research utilizing ⁷⁵Se-labeled selenite has demonstrated that selenium retention in soil is a result of interconnected geochemical and biological processes. irsn.fr The distribution and chemical form of selenium are significantly influenced by the soil's redox status and the extent of microbial activity. irsn.fr In studies comparing sterile and non-sterile soils, it was found that biological processes play a key role in selenium stabilization over time. irsn.fr Tracer experiments are designed to quantify the mass recovery of ⁷⁵Se across aqueous, gaseous, and solid phases, with sequential extractions performed to identify the dominant selenium fractions within the solid phase. irsn.fr
Adsorption is a key process controlling selenium mobility, and ⁷⁵Se tracer studies have provided detailed insights into this phenomenon. For instance, research on Japanese soils using ⁷⁵Se as a tracer found that the distribution coefficient (Kd) values for selenite adsorption were strongly correlated with the active aluminum (Al) and iron (Fe) content of the soils. mdpi.com This highlights the importance of soil mineralogy, particularly metal oxides, in sequestering selenium. mdpi.comresearchgate.net In contrast, studies on other types of particles, such as those from the Garonne River, showed no significant adsorption of ⁷⁵Se under the experimental conditions, indicating that the intrinsic mineral composition of sediments greatly influences selenium's fate. researchgate.net
The mobility of different selenium species varies significantly. Selenate is generally more mobile and less strongly adsorbed to soil particles compared to selenite. usda.govusgs.gov Sorption experiments show that selenite is rapidly adsorbed, and its desorption can be slow, making it a potential long-term source of selenium to groundwater. usgs.gov Selenate, however, often behaves as a conservative ion under oxidized and alkaline conditions, meaning it is easily leached from the soil. usgs.gov The application of ⁷⁵Se tracers helps quantify these differences in mobility and retention, which is crucial for understanding selenium bioavailability and potential toxicity in various ecosystems.
Table 1: Findings from ⁷⁵Se Tracer Studies on Selenite Adsorption
Biogeochemical Models for Selenate Transport and Transformation
Biogeochemical models are essential tools for integrating complex data and predicting the transport and transformation of selenate in the environment. These models simulate the interplay of hydrological, geochemical, and biological processes that govern selenium's fate in soil, groundwater, and surface water systems. nih.govresearchgate.net
One prominent model used for this purpose is the Soil and Water Assessment Tool (SWAT). nih.gov The SWAT model has been modified to simulate the fate and transport of selenium species, including selenate and selenite, across watersheds. nih.govresearchgate.net This modified model can account for processes like surface runoff, lateral flow, soil percolation, groundwater flow, and redox reactions. nih.gov Applications of the SWAT model in areas like the Arkansas River Valley have shown that hydrologic factors, such as the timing of recharge and groundwater storage, are the primary controls on selenium content in soils and water. nih.gov These modeling studies suggest that selenium mitigation efforts might be more effective if focused on water management practices rather than attempting to influence microbial redox reactions directly. nih.gov In irrigated watersheds, models indicate that selenium loading into streams is dominated by groundwater discharge. nih.govresearchgate.net
Other modeling approaches focus on specific reaction mechanisms. The triple layer model, a type of chemical surface complexation model, has been used to describe the adsorption of selenite and selenate on mineral surfaces like gibbsite (an aluminum hydroxide mineral). usda.gov This model can effectively describe adsorption behavior as a function of pH and ionic strength by considering the formation of both inner-sphere (tightly bound) and outer-sphere (loosely bound) surface complexes. usda.govnih.gov Such models are crucial for improving our understanding of how selenate interacts with soil minerals at a molecular level. usda.gov
Table 2: Overview of Biogeochemical Models for Selenium Transport
Mechanistic Investigations of Selenate Chemical and Biological Interactions
Molecular-Level Reaction Pathways
Selenate (B1209512) (SeO₄²⁻), the most oxidized and water-soluble form of selenium, is chemically analogous to sulfate (B86663) (SO₄²⁻) but exhibits distinct reactivity. Its interactions are largely defined by redox reactions where it acts as an oxidizing agent.
With inorganic substrates , a significant reaction pathway is its reduction by ferrous iron (Fe²⁺) compounds, such as green rust. Studies have shown that selenate can be immobilized through adsorption and subsequent reduction on the surface of green rust-sulfate. royalsocietypublishing.orgdntb.gov.ua At both pH 8 and 9, selenate is reduced to selenite (B80905) (SeO₃²⁻) and elemental selenium (Se⁰). royalsocietypublishing.orgdntb.gov.ua During this process, the green rust is oxidized to form goethite (FeOOH) and magnetite (Fe₃O₄). royalsocietypublishing.orgdntb.gov.ua This redox reaction is a key process in natural aquatic and soil environments, controlling the mobility and bioavailability of selenium.
With organic substrates , selenate's reactivity is often mediated by biological systems. However, its chemical properties suggest that, like sulfate, it is relatively inert compared to its reduced counterpart, selenite. The reduction of selenate often requires enzymatic catalysis. In the context of organic synthesis, organoselenium compounds are valued for specific reactions, and while selenate itself is not a primary reagent for creating carbon-selenium bonds, the underlying chemistry highlights the differences between selenium and sulfur. For example, selenolate ions are less basic and more nucleophilic than their sulfur analogs, and selenenyl halides are generally more reactive electrophiles than sulfenyl halides. pageplace.de The reduction of selenate to more reactive species like selenide (B1212193) (Se²⁻) is a prerequisite for its incorporation into organic molecules, a process primarily driven by microbial and plant metabolism.
The transformation of selenate to other selenium species, such as selenite and selenide, is a critical step governing its environmental fate and biological activity. The kinetics of these reactions are highly dependent on the specific conditions and reactants involved.
The reduction of selenate is thermodynamically favorable under reducing conditions but is often kinetically slow without a catalyst. For instance, the reduction of selenate by green rust proceeds via a pseudo-second-order kinetic model. royalsocietypublishing.org The reaction rate is influenced by pH; the removal of selenate was found to be fastest at pH 9, a condition that promoted the most significant redox activity. royalsocietypublishing.org
Microbial activity dramatically accelerates selenate reduction. A strain of Pseudomonas stutzeri has been shown to rapidly reduce selenate to elemental selenium under aerobic conditions, with optimal rates occurring between pH 7.0 and 9.0. nih.gov This biological reduction is a key pathway for the detoxification of selenate in contaminated environments.
The interconversion process can be summarized in the following steps, often occurring within biological systems:
Selenate (SeO₄²⁻) → Selenite (SeO₃²⁻): This is the initial, often rate-limiting, reduction step.
Selenite (SeO₃²⁻) → Selenide (H₂Se/HSe⁻/Se²⁻): Selenite is more readily reduced than selenate. This step can occur non-enzymatically in the presence of thiols like glutathione (B108866). researchgate.net
Selenide (Se²⁻) → Organic Selenium: Selenide is the precursor for incorporation into amino acids.
The kinetics of these interconversions are complex. The reaction involving selenite reduction by zero-valent iron (ZVI), for example, follows pseudo-first-order kinetics with a calculated activation energy of 32.86 kJ mol⁻¹. researchgate.net While this study focused on selenite, it underscores the energetic requirements and kinetic modeling applicable to selenium redox transformations.
Below is a table summarizing the kinetic models for selenate and selenite removal under different conditions.
| Selenium Species | Reactant | Kinetic Model | Key Findings |
| Selenate | Green Rust | Pseudo-second-order | Removal via adsorption and reduction; fastest at pH 9. royalsocietypublishing.orgdntb.gov.ua |
| Selenite | Green Rust | Pseudo-second-order | Removal via adsorption at pH 8; adsorption-reduction at pH 9. royalsocietypublishing.orgdntb.gov.ua |
| Selenite | Zero-Valent Iron (ZVI) | Pseudo-first-order | Reaction favored under oxic conditions; rate decreases with increasing pH. researchgate.net |
| Selenate | Pseudomonas stutzeri | Not specified | Rapid reduction to elemental selenium under aerobic conditions. nih.gov |
Cellular and Organismal Mechanisms of Selenate Uptake and Metabolism
Due to its chemical similarity to sulfate, selenate is primarily taken up by organisms via sulfate transport systems. frontiersin.orgnih.govnih.gov This competitive uptake is a defining feature of selenate's entry into cells.
In plants , selenate uptake from the soil into root cells is mediated by high-affinity sulfate transporters (SULTRs) from the Group 1 family, particularly SULTR1;1 and SULTR1;2. nih.govresearchgate.net SULTR1;2 is considered the primary transporter for both selenate and sulfate at the root. nih.gov Once inside the plant, the long-distance transport of selenate from the roots to the shoots occurs through the xylem, a process facilitated by other sulfate transporters like SULTR2;1. researchgate.netresearchgate.net This efficient translocation is why selenate application often leads to higher selenium accumulation in shoots compared to roots. nih.gov
In contrast, selenite is taken up by different transporters, mainly phosphate (B84403) transporters (e.g., OsPT2 in rice) and aquaporins. frontiersin.orgnih.govfrontiersin.org This divergence in uptake pathways is a key reason for the different metabolic fates and toxicity profiles of selenate and selenite in plants. nih.govresearchgate.net
In microbes , such as bacteria and yeast, selenate also enters the cell through sulfate permeases. researchgate.net The efficiency of this transport can be influenced by the external concentration of sulfate, which acts as a direct competitor.
The table below details some of the key membrane transporters involved in selenate uptake.
| Transporter Family | Specific Transporter(s) | Organism Type | Function |
| Sulfate Transporters (SULTR) | SULTR1;1, SULTR1;2 | Plants | High-affinity uptake of selenate/sulfate into roots. nih.govresearchgate.net |
| Sulfate Transporters (SULTR) | SULTR2;1 | Plants | Loading of selenate/sulfate into the xylem for shoot translocation. researchgate.netresearchgate.net |
| Sulfate Permeases | General | Bacteria, Yeast | Cellular uptake of selenate. researchgate.net |
Once inside the cell, selenate must be metabolically activated and reduced before it can be incorporated into organic molecules. The pathway is analogous to sulfur assimilation. researchgate.net
The assimilation process begins in the cytoplasm and continues in the chloroplasts of plant cells. researchgate.netpreprints.org
Activation: Selenate is activated by the enzyme ATP sulfurylase (ATPS), which converts it to adenosine (B11128) 5'-phosphoselenate (APSe). nih.govresearchgate.net This is the same enzyme that activates sulfate to adenosine 5'-phosphosulfate (APS).
Reduction to Selenite: APSe is then reduced to selenite (SeO₃²⁻) by the enzyme APS reductase (APR). researchgate.net
Reduction to Selenide: Selenite is further reduced to hydrogen selenide (H₂Se), a highly reactive intermediate. preprints.org This step can occur non-enzymatically through reaction with glutathione (GSH). researchgate.net
Incorporation into Selenocysteine (B57510): Hydrogen selenide is then incorporated into the amino acid skeleton of O-acetylserine (OAS) to form selenocysteine (SeCys). researchgate.net This reaction is catalyzed by the enzyme cysteine synthase. researchgate.net
Formation of Selenomethionine (B1662878) and Other Compounds: Selenocysteine serves as the gateway for the synthesis of other seleno-amino acids, such as selenomethionine (SeMet), and their subsequent non-specific incorporation into proteins in place of their sulfur counterparts. nih.govmdpi.com
This pathway ensures that the relatively inert selenate is converted into a biologically useful form. Overexpression of key enzymes in this pathway, such as ATPS, has been shown to enhance selenium accumulation and tolerance in plants. nih.gov
Selenate, particularly when assimilated into selenoproteins, can significantly modulate the cellular antioxidant defense system and alter gene expression in plants. Although selenium is not essential for most plants, it can help alleviate oxidative stress caused by various abiotic factors like high salinity, temperature extremes, and heavy metals. nih.gov
Application of selenate can enhance the activity of key antioxidant enzymes. nih.gov For example, in wheat seedlings under low-temperature stress, treatment with sodium selenate enhanced the activities of peroxidase (POD) and ascorbate (B8700270) peroxidase (APX). nih.gov Similarly, in mustard plants, selenium affects the expression of genes encoding for superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione reductase (GR). nih.gov This upregulation of the antioxidant machinery helps plants scavenge excess reactive oxygen species (ROS) and maintain membrane stability. frontiersin.orgnih.gov
Selenate treatment can also lead to changes in gene expression related to its own uptake and metabolism. In lettuce, the differential ability to accumulate selenium following selenate treatment was linked to altered expression of genes involved in selenium/sulfur uptake and assimilation. usda.gov Furthermore, selenate exposure can perturb the sulfur assimilation pathway, leading to an accumulation of O-acetylserine (OAS), which in turn can signal for the upregulation of sulfate/selenate transporters. frontiersin.org
The interaction is complex, as high concentrations of selenium can become pro-oxidant, generating ROS and causing toxicity by replacing sulfur in proteins, which alters their structure and function. mdpi.comuniba.it Therefore, the effect of selenate is highly dose-dependent, shifting from a beneficial, antioxidant-modulating role at low concentrations to a toxic, pro-oxidant role at higher levels.
Mechanistic Studies of Selenate Interactions with Other Elements (e.g., Arsenic, Mercury)
The chemical and biological interactions between selenate, the salt of selenic acid, and other elements, particularly toxic metalloids like arsenic and heavy metals like mercury, are of significant scientific interest. These interactions often result in mutual detoxification, a phenomenon rooted in complex biochemical mechanisms. Research has focused on elucidating these pathways, which involve the formation of new chemical entities, alteration of metabolic processes, and modulation of toxic effects.
Interaction with Arsenic
The antagonistic relationship between selenium and arsenic has been extensively studied, revealing a sophisticated detoxification mechanism. nih.govresearchgate.net A primary pathway for this interaction is the formation of a specific chemical complex that facilitates the excretion of both elements.
Detailed Research Findings:
Studies in animal models have demonstrated that the co-administration of selenium and arsenic leads to the formation of the seleno-bis(S-glutathionyl) arsinium ion, [(GS)₂AsSe]⁻. scholaris.caresearchgate.net This complex is then subject to biliary excretion, effectively removing both arsenic and selenium from the body. scholaris.ca Research using sandwich-cultured human hepatocytes (SCHH) confirmed that this process is dependent on glutathione (GSH) and that the multidrug resistance protein 2 (MRP2/ABCC2) is responsible for the biliary efflux of the arsenic-selenium conjugate. scholaris.caresearchgate.net
The interaction is also influenced by the chemical form of selenium. Cytotoxicity assays in HepG2 cells showed a greater mutual antagonism of toxicity when arsenite was combined with selenide compared to selenite. scholaris.ca Furthermore, the presence of arsenite was found to increase the cellular accumulation of selenium from selenide. scholaris.ca
Investigations into the metabolic effects show that selenate can influence arsenic's biotransformation. High concentrations of selenite have been observed to inhibit the enzymatic methylation of arsenite, a key step in its metabolism. nih.govacs.org This inhibition may occur competitively, as selenite can interact directly with the enzymes responsible for arsenic methylation, such as arsenite S-adenosylmethionine methyltransferase (AS3MT). nih.govacs.org
Clinical studies have begun to explore these mechanisms in humans. A pharmacodynamics study in Bangladesh involving arsenicosis patients found that supplementation with sodium selenite, particularly when isotopically enriched ⁷⁷Se was used as a tracer, promoted the co-excretion of arsenic and selenium, consistent with the formation and excretion of the [(GS)₂AsSe]⁻ complex. researchgate.netclinicaltrials.govclinicaltrials.gov Speciation analysis in human red blood cells co-treated with arsenite and selenite identified [(GS)₂AsSe]⁻ as the major form (73%) of the co-sequestered elements. scholaris.ca
Interactive Table: Mechanistic Findings of Selenate-Arsenic Interactions
| Mechanism | Key Findings | Model/System | References |
| Complex Formation & Excretion | Formation of seleno-bis(S-glutathionyl) arsinium ion ([(GS)₂AsSe]⁻). | Animal Models, Human Hepatocytes | scholaris.caresearchgate.net |
| Biliary excretion of the [(GS)₂AsSe]⁻ complex is mediated by the MRP2/ABCC2 transporter. | Human Hepatocytes (SCHH) | scholaris.caresearchgate.net | |
| Formation of [(GS)₂AsSe]⁻ and As(GS)₃ confirmed in human red blood cells. | Human Red Blood Cells | scholaris.ca | |
| Metabolic Alteration | Selenite can competitively inhibit arsenic methylation enzymes (e.g., AS3MT). | In vitro, Hepatocytes | nih.govacs.org |
| Selenate supplementation reduces total arsenic accumulation. | Rice (Oryza sativa L.) | nih.gov | |
| Induction of Detox Pathways | Selenate treatment induces levels of non-protein thiols (NPTs), glutathione (GSH), and phytochelatins (PCs). | Rice (Oryza sativa L.) | nih.gov |
| Mutual Antagonism | Selenide shows higher mutual toxicity antagonism with arsenite compared to selenite. | Human Liver Carcinoma Cells (HepG2) | scholaris.ca |
Interaction with Mercury
The interaction between selenium and mercury is characterized by a strong chemical affinity that results in the formation of a highly stable, biologically inert complex, which is a cornerstone of mercury detoxification. cdnsciencepub.comresearchgate.net
Detailed Research Findings:
The primary mechanism for the protective effect of selenium against mercury toxicity is the formation of mercuric selenide (HgSe). cdnsciencepub.comresearchgate.net This compound is exceptionally stable and biologically inactive, effectively sequestering mercury and preventing it from interacting with sensitive biological targets. cdnsciencepub.com Studies have confirmed the presence of HgSe in various tissues following co-exposure to selenium and mercury. cdnsciencepub.comresearchgate.net The attraction between mercury and selenium is so strong that mercury's "selenophilicity" is considered greater than its "thiophilicity" (attraction to sulfur), a key insight from studies using protein mimics. acs.org
Beyond direct sequestration, selenium plays a role in altering mercury's chemical form and distribution. Selenium can facilitate the demethylation of highly toxic organic mercury compounds, such as methylmercury, into less toxic inorganic mercury. henryspiller.orgtandfonline.com It can also promote the redistribution of mercury to organs that are less sensitive to its toxic effects. henryspiller.orgtandfonline.com
A critical aspect of mercury toxicity is its ability to inhibit essential selenoenzymes by binding to their active selenium sites. henryspiller.orgmdpi.com These enzymes, including thioredoxin reductase and glutathione peroxidase, are vital for maintaining the cell's redox balance. henryspiller.org Selenium supplementation can help counteract this effect by restoring the function of these inhibited selenoenzymes, thereby mitigating oxidative stress. henryspiller.orgmdpi.com
The effectiveness of these interactions can depend on the specific chemical forms of both elements. nih.gov While selenite is often effective, some studies suggest selenate may be less so in certain contexts, such as reducing mercury toxicity in shrimp. nih.gov In microorganisms like Pseudomonas fluorescens, selenite was found to reduce the accumulation of mercury, and conversely, mercury inhibited the bioaccumulation of selenium, indicating a mutual protective effect potentially due to the formation of Se-Hg complexes. nih.gov
Interactive Table: Mechanistic Findings of Selenate-Mercury Interactions
| Mechanism | Key Findings | Model/System | References |
| Complex Formation (Sequestration) | Formation of a stable, biologically inert mercuric selenide (HgSe) complex. | Mammals, In vivo studies | cdnsciencepub.comresearchgate.net |
| Mercury has a higher binding affinity for selenium than for sulfur ("selenophilicity"). | Protein Mimic Compound Studies | acs.org | |
| Metabolic Alteration | Facilitates demethylation of organic mercury (e.g., methylmercury) to inorganic mercury. | In vivo studies | henryspiller.orgtandfonline.com |
| Redistribution | Promotes the redistribution of mercury to less sensitive target organs. | In vivo studies | henryspiller.orgtandfonline.com |
| Enzyme Restoration | Reactivates mercury-inhibited selenoenzymes (e.g., thioredoxin reductase). | In vitro studies, Zebrafish | henryspiller.orgmdpi.com |
| Mutual Protection | Presence of selenite reduces mercury accumulation; mercury inhibits selenium bioaccumulation. | Pseudomonas fluorescens | nih.gov |
Computational and Theoretical Studies on Disodium Selenate and Selenate Species
Quantum Chemical Approaches to Selenate (B1209512) Electronic Structure
Quantum chemical methods are employed to calculate the electronic distribution and energy levels of molecules, providing a fundamental understanding of their structure and reactivity.
Density Functional Theory (DFT) has become a principal method for studying the molecular geometry and electronic properties of selenate-containing compounds. DFT calculations are effective in optimizing molecular structures and predicting the characteristics of complex materials. For instance, studies on double salt hydrates like dicesium nickel selenate tetrahydrate (Cs₂Ni(SeO₄)₂·4H₂O) have utilized DFT to analyze their molecular structure. uctm.edu
These calculations reveal detailed geometric parameters of the selenate anion (SeO₄²⁻). In such complexes, the bond angles within the anion can vary, with O-Se-O angles ranging from approximately 106.7° to 112.1°. uctm.edu The specific bond lengths and angles are influenced by the surrounding atoms and the formation of bonds such as Ni-O-Se. uctm.edu DFT analysis shows that within the selenate anion, both single (Se-O) and double (Se=O) bonds can be identified, with the double bonds being characteristically shorter. uctm.edu
DFT is also applied to understand the electronic structure of more complex systems, including perovskite selenites and cobalt selenide (B1212193) clusters. aps.orgaps.orgresearchgate.net In these materials, calculations help to elucidate the interplay of different structural distortions and their effect on electronic and magnetic properties. aps.orgaps.org This includes analyzing the hybridization between the d-orbitals of transition metals and the p-orbitals of oxygen, which is strongly dependent on spin. aps.org Such theoretical studies are crucial for predicting the properties of new materials and understanding their potential applications in fields like solar-blind UV technology. uctm.edu
Table 1: Selected Geometric Parameters of the Selenate Anion from DFT Calculations This table presents representative bond lengths and angles for the selenate anion as determined by DFT calculations in a complex salt, illustrating the typical structural parameters.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Reference |
| Bond Length | Se=O | 1.621 Å | uctm.edu |
| Bond Length | Se=O | 1.640 Å | uctm.edu |
| Bond Length | Se-O | 1.834 Å | uctm.edu |
| Bond Angle | O=Se=O | 112.1° | uctm.edu |
| Bond Angle | O=Se=O | 111.1° | uctm.edu |
| Bond Angle | O-Se=O | 106.7° | uctm.edu |
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which serves as a vital link between theoretical models and experimental observations. Relativistic DFT calculations have proven particularly useful for accurately predicting the solid-state Nuclear Magnetic Resonance (NMR) spectra of selenium-containing compounds. iastate.eduacs.org
Beyond NMR, computational methods can predict other spectroscopic features. The UV-visible spectrum of sodium selenate shows a maximum absorbance (λmax) around 205-206 nm. researchgate.net The Fourier Transform Infrared (FT-IR) spectrum is characterized by a strong absorption band around 888 cm⁻¹ corresponding to the Se-O stretching vibration. researchgate.net Computational chemistry can model these electronic and vibrational transitions to aid in the interpretation of experimental spectra. Additionally, the unique isotopic signature of selenium, with its multiple stable isotopes, can be used in mass spectrometry for targeted profiling of selenium-containing molecules, a feature that can be computationally modeled and predicted. nih.govacs.org
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Selenium Species This table showcases the power of DFT in predicting spectroscopic parameters by comparing calculated values with experimental measurements for NMR and other techniques.
| Spectroscopic Parameter | System/Compound | Experimental Value | Calculated Value | Reference |
| ¹¹³Cd Isotropic Chemical Shift (δiso) | CdSeO₃ surface group | -465 ppm | Identified via calculation | iastate.eduacs.org |
| ¹¹³Cd Isotropic Chemical Shift (δiso) | CdSe₂O₂ surface group | -318 ppm | Identified via calculation | iastate.eduacs.org |
| ¹¹³Cd Isotropic Chemical Shift (δiso) | CdSe₃O surface group | -146 ppm | Identified via calculation | iastate.eduacs.org |
| ¹J(¹¹³Cd-¹⁷⁷Se) Coupling | CdSe model cluster | 250 Hz | 258 Hz | iastate.eduacs.org |
| FT-IR Se-O Stretch | Sodium Selenate | 888 cm⁻¹ | (Qualitative Agreement) | researchgate.net |
| UV-vis λmax | Sodium Selenate | 206.3 nm | (Qualitative Agreement) | researchgate.net |
Molecular Dynamics and Simulation Techniques
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior in various environments.
MD simulations are instrumental in understanding the behavior of selenate ions in aqueous solutions and at solid-water interfaces. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine forces, can be used to model complex processes like the reduction of selenate in water. aiche.org Such simulations provide insights into how factors like pH influence the breakdown of selenate (SeO₄²⁻) into other selenium species. aiche.org By analyzing molecular trajectories and electronic properties during the simulation, researchers can gain a step-by-step understanding of reaction mechanisms. aiche.org
Classical MD simulations are also used to study the structure and dynamics of selenium-containing systems. iaea.orgscirp.org For example, simulations can probe the effects of temperature and mechanical stress on the structure of trigonal selenium, revealing anisotropic behavior and diffusion processes. scirp.org In the context of disodium (B8443419) selenate, MD can be used to study its hydration shell, ion-pairing behavior in solution, and interaction with surfaces. Spectroscopic studies have shown that selenate adsorbs onto surfaces like γ-Al₂O₃ as outer-sphere complexes, a process well-suited for investigation with MD simulations to determine the precise nature of the interaction at the atomic level. nih.gov
The bioreduction of highly soluble and mobile selenate (Se(VI)) to less soluble forms like selenite (B80905) (Se(IV)) and ultimately to elemental selenium (Se(0)) is a critical process in environmental remediation. nih.govnih.gov Computational modeling plays a key role in understanding and optimizing these complex biological pathways.
Kinetic modeling is one approach used to describe the rates of bioreduction. For instance, the AQUASIM computer program has been used to develop kinetic models for the bioreduction of selenite, estimating parameters such as reaction rate constants and yield coefficients. researchgate.net These models are crucial for scaling up bioreduction processes for industrial applications. researchgate.net
More sophisticated computational techniques, such as molecular docking and combined quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the specific interactions between the selenate anion and the active sites of enzymes responsible for its reduction. nih.gov While much of the research focuses on selenium-containing enzymes themselves, the same techniques can be applied to understand how enzymes in microorganisms process external selenate. nih.gov These models can identify key amino acid residues involved in binding and catalysis, helping to elucidate the precise mechanism of electron transfer that leads to the reduction of selenate. This detailed understanding is essential for developing more efficient bioremediation strategies. nih.govmdpi.com
Table 3: Key Steps in Selenate Bioreduction Targeted by Computational Modeling This table outlines the sequential reduction of selenate and the corresponding computational methods used to study each step.
| Bioreductive Step | Chemical Transformation | Relevant Computational Modeling Approach | Purpose of Modeling |
| Step 1 | Selenate (SeO₄²⁻) → Selenite (SeO₃²⁻) | Kinetic Modeling, QM/MM, Molecular Docking | Determine reaction rates; model enzyme-substrate interactions. |
| Step 2 | Selenite (SeO₃²⁻) → Elemental Selenium (Se⁰) | Kinetic Modeling, MD Simulations | Describe formation kinetics; simulate nanoparticle aggregation. researchgate.net |
| Step 3 | Se⁰ Particle Formation | MD Simulations | Model the aggregation and crystallization of selenium nanoparticles. mdpi.com |
Advanced Material Science Applications of Selenate Compounds
Selenate-Doped Materials for Electrochemical Energy Storage
The field of electrochemical energy storage, particularly the development of next-generation batteries beyond lithium-ion technology, is an area of intensive research. Sodium-ion batteries (SIBs) are a promising alternative due to the natural abundance and low cost of sodium. The performance of SIBs is heavily dependent on the composition and structure of their electrode materials.
The strategy of doping or substituting elements within cathode materials is crucial for enhancing the electrochemical performance of sodium-ion batteries. Doping can improve structural stability, increase ionic conductivity, and suppress undesirable phase transitions during charging and discharging cycles. researchgate.netnih.gov Common cathode materials for SIBs include layered transition metal oxides (e.g., P2-type and O3-type), polyanionic compounds, and Prussian blue analogues. nih.govrsc.org Researchers have explored doping with various cations (like Mg, Ti, V, La, Cu) and anions (like F) to stabilize the host structure and improve performance. researchgate.netnorthwestern.edu
However, based on currently available scientific literature, the specific use of Selenic acid (H2(75)SeO4), disodium (B8443419) salt as a direct dopant to create selenate-substituted cathode materials for sodium-ion batteries is not a widely documented or established research area. While selenium itself is a topic of interest for SIBs, it is typically investigated in the form of elemental selenium or metal selenides within the cathode, rather than as a selenate (B1209512) (SeO₄²⁻) anion substituting a position in a crystal lattice. nih.govnih.govrsc.org For instance, research has focused on encapsulating elemental selenium into various carbonaceous host materials to create high-capacity cathodes for Na-Se batteries. rsc.orgscilit.com These studies aim to overcome challenges like the dissolution of intermediate polyselenides and large volume changes during sodiation/desodiation. rsc.org
Therefore, detailed research findings on the design, synthesis, and characterization of selenate-substituted cathode materials derived from disodium selenate are not available at this time. This remains a novel and largely unexplored area within the field of sodium-ion battery research.
Role of Selenate in the Directed Synthesis of Advanced Nanomaterials
In the realm of nanotechnology, precise control over the size, shape, and composition of nanomaterials is critical as these parameters dictate their physical and chemical properties. Disodium selenate serves as a key precursor in the bottom-up fabrication of various selenium-based nanomaterials.
Disodium selenate, along with sodium selenite (B80905), is a common and effective precursor for the synthesis of selenium nanoparticles (SeNPs). nih.govrsc.org The underlying principle of this synthesis is the reduction of the selenium precursor (in which selenium is in a higher oxidation state, +6 for selenate) to its elemental form (Se⁰). This process allows for the formation of a wide array of nanostructures. The morphology and size of the resulting nanomaterials can be meticulously controlled by tuning various reaction parameters.
Key Factors Influencing Nanomaterial Morphology and Size:
Precursor Concentration: The initial concentration of the disodium selenate precursor has a direct impact on the nucleation and growth kinetics of the nanoparticles. Studies have shown that varying the concentration of the selenium precursor can lead to the formation of nanoparticles with different sizes. nih.gov
Reducing Agents: The choice of reducing agent is critical. A variety of reducing agents, from strong chemical reductants like sodium borohydride (B1222165) to milder "green" reductants like ascorbic acid, polysaccharides, and various plant extracts, are used. nih.gov The reduction potential of the agent influences the rate of Se⁰ formation and subsequent particle growth.
pH of the Reaction Medium: The pH level affects both the stability of the precursor and the effectiveness of the reducing and capping agents. An alkaline medium, for example, can prevent the agglomeration of nanoparticles and help stabilize capping agents on the nanoparticle surface. nih.gov
Temperature: Temperature influences the reaction kinetics and the crystalline nature of the resulting nanoparticles.
Capping Agents/Stabilizers: To prevent aggregation and to control growth, capping agents or stabilizers are often employed. These can be polymers like polyvinyl alcohol (PVA) or biomolecules found in plant or microbial extracts. nih.govrsc.org These agents adsorb to the surface of the growing nanoparticles, directing their shape and ensuring their stability in suspension.
By carefully manipulating these factors, researchers can direct the synthesis towards specific morphologies such as nanospheres, nanorods, nanotubes, and other complex structures. nih.govrsc.org For example, a study demonstrated that by controlling the concentration of sodium selenite and the culture conditions of specific bacteria, it was possible to produce amorphous nanospheres or crystalline nanorods. nih.gov
The use of disodium selenate as a precursor is foundational to the fabrication of not only pure selenium nanomaterials but also more complex structures like metal selenide (B1212193) nanoparticles through subsequent reactions.
Below are interactive data tables summarizing the influence of synthesis parameters on the characteristics of selenium nanoparticles when using a selenate or selenite precursor.
Table 1: Influence of Synthesis Parameters on Selenium Nanoparticle Characteristics
| Parameter | Effect on Size | Effect on Morphology | Reference |
|---|---|---|---|
| Precursor Concentration | Higher concentration can lead to larger or smaller particles depending on the system | Can influence the final shape (e.g., spheres vs. rods) | nih.gov |
| pH | Can influence size by affecting nucleation and growth rates | Affects particle shape and crystallinity | nih.gov |
| Temperature | Higher temperatures can increase crystallinity and particle size | Can favor the formation of specific crystalline phases | nih.gov |
Table 2: Examples of Selenium Nanoparticle Synthesis using a Selenium Precursor
| Precursor | Reducing/Capping Agent | Resulting Morphology | Resulting Size (nm) | Reference |
|---|---|---|---|---|
| Sodium Selenite | Bacteria (Bacillus sp.) | Nanospheres | 50-500 | nih.gov |
| Sodium Selenite | Ascorbic Acid / Polyvinyl Alcohol (PVA) | Spherical | ~70 | rsc.org |
| Sodium Selenite | Bacteria (SW30 isolate) | Amorphous nanospheres or Crystalline nanorods | 78-79 | nih.gov |
Q & A
Q. What is the standard methodology for synthesizing disodium selenate (Na₂SeO₄) from selenic acid, and how can purity be ensured?
-
Disodium selenate is synthesized by neutralizing selenic acid (H₂SeO₄) with sodium hydroxide (NaOH) in a stoichiometric 1:2 molar ratio under controlled temperature (20–25°C). The reaction is:
Post-synthesis, purification involves recrystallization from aqueous solutions. Purity is verified via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace impurities (e.g., sulfate or selenite ions) .
Q. How can the pH-dependent solubility of disodium selenate be characterized, and what factors influence its dissolution kinetics?
- Disodium selenate is highly soluble in water (solubility >50 g/100 mL at 25°C). Its dissolution kinetics can be studied using conductivity measurements under varying pH (3–10). Acidic conditions may induce partial reduction to selenite (SeO₃²⁻), while alkaline conditions stabilize selenate (SeO₄²⁻). A pH-stat titration system is recommended to monitor real-time ion release .
Q. What spectroscopic techniques are most effective for distinguishing disodium selenate from structurally similar sulfates?
- Fourier-transform infrared (FTIR) spectroscopy identifies the Se-O asymmetric stretching vibration at \sim880 cm⁻¹, distinct from sulfate’s S-O peak at \sim1100 cm⁻¹. Raman spectroscopy further differentiates via Se-O bond polarization patterns. X-ray photoelectron spectroscopy (XPS) confirms selenium’s +6 oxidation state with binding energies at 59–60 eV (Se 3d) .
Advanced Research Questions
Q. How do redox-active impurities in disodium selenate impact its stability in long-term catalytic studies, and how can these be mitigated?
- Trace reducing agents (e.g., organic residues) can reduce SeO₄²⁻ to SeO₃²⁻ or elemental selenium (Se⁰), altering catalytic performance. Pre-treatment with hydrogen peroxide (H₂O₂) oxidizes impurities, while storage in inert atmospheres (N₂/Ar) minimizes degradation. Stability is monitored via cyclic voltammetry to track redox shifts .
Q. What experimental design considerations are critical when using ⁷⁵Se-labeled disodium selenate in tracer studies?
- Due to ⁷⁵Se’s gamma emission (half-life: 119.8 days), radiation safety protocols (e.g., lead shielding, dosimetry) are mandatory. Isotope dilution analysis (IDA) with ICP-MS ensures accurate quantification. To avoid isotopic exchange, experiments must exclude competing anions (e.g., SO₄²⁻) that may displace SeO₄²⁻ in solution .
Q. How can contradictory data on selenate’s cytotoxicity in cell culture studies be reconciled?
- Discrepancies arise from variability in cell line sensitivity, selenium speciation, and exposure duration. A standardized protocol should include:
Q. What mechanistic insights explain disodium selenate’s role in photocatalytic water oxidation?
- Selenate acts as a hole scavenger, transferring electrons from the photocatalyst’s valence band to SeO₄²⁻, forming SeO₃²⁻ and O₂. In situ electron paramagnetic resonance (EPR) spectroscopy detects transient SeO₄³⁻ radicals, confirming the redox pathway. Kinetic studies show a pH-dependent rate constant (k = 10³–10⁴ M⁻¹s⁻¹ at pH 7–9) .
Methodological Tables
Table 1: Key Analytical Parameters for Disodium Selenate Characterization
Table 2: Redox Reactions Involving Disodium Selenate in Acidic Media
| Reaction | Conditions | Application |
|---|---|---|
| Na₂SeO₄ + 4HCl → 2NaCl + H₂SeO₃ + Cl₂↑ + H₂O | 80°C, concentrated HCl | Chlorine generation |
| Na₂SeO₄ + H₂O₂ → Na₂SeO₅ + H₂O | pH 2–4, 25°C | Peroxoselenate synthesis |
Safety and Compliance
- Handling: Use corrosion-resistant PPE (neoprene gloves, polycarbonate face shields) due to selenic acid’s corrosivity (UN 1905). Emergency showers/eye wash stations are mandatory .
- Waste disposal: Neutralize selenate waste with Fe²⁺ salts to precipitate non-toxic FeSeO₄, followed by landfill disposal in sealed containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
